![molecular formula C9H6Br3NOS2 B14505419 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol CAS No. 63044-71-3](/img/structure/B14505419.png)
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol is a complex organic compound featuring a benzothiazole ring, a sulfanyl group, and a tribromoethanol moiety
準備方法
The synthesis of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol typically involves multiple steps, starting with the formation of the benzothiazole ring. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Microwave irradiation: This technique accelerates the reaction process and improves yields.
Industrial production methods often utilize one-pot multicomponent reactions and molecular hybridization techniques to streamline the synthesis and reduce costs .
化学反応の分析
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nucleophilic substitution reactions are common, with reagents such as bromine or sodium hydroxide.
Major products formed from these reactions include various substituted benzothiazole derivatives and modified tribromoethanol compounds .
科学的研究の応用
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity . The tribromoethanol moiety contributes to the compound’s reactivity and potential biological effects .
類似化合物との比較
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds have shown anticonvulsant activity and are used in neurological research.
1,3-Benzothiazole-2-thiol: Known for its role as a metabolite and carcinogenic agent.
The uniqueness of this compound lies in its combination of a benzothiazole ring with a tribromoethanol moiety, which imparts distinct chemical and biological properties .
特性
CAS番号 |
63044-71-3 |
|---|---|
分子式 |
C9H6Br3NOS2 |
分子量 |
448.0 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-2-ylsulfanyl)-2,2,2-tribromoethanol |
InChI |
InChI=1S/C9H6Br3NOS2/c10-9(11,12)7(14)16-8-13-5-3-1-2-4-6(5)15-8/h1-4,7,14H |
InChIキー |
LLYJKQKOUZMTEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(C(Br)(Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
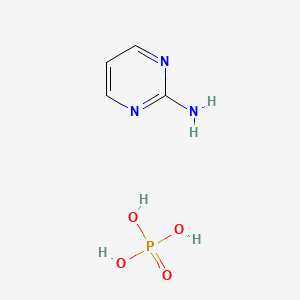
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)
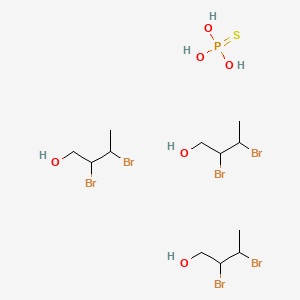
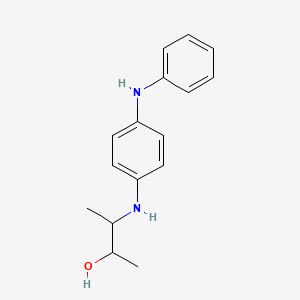

![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
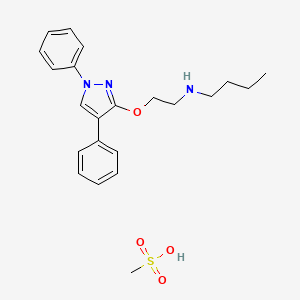
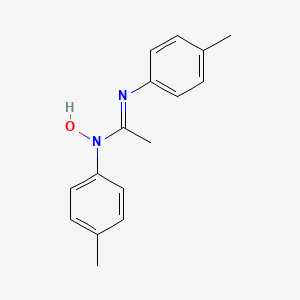
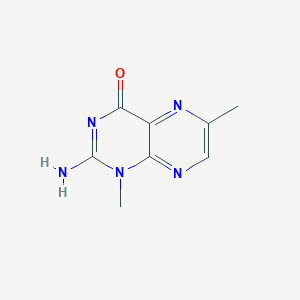
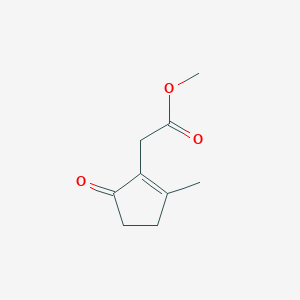

![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)
